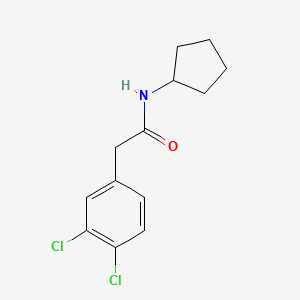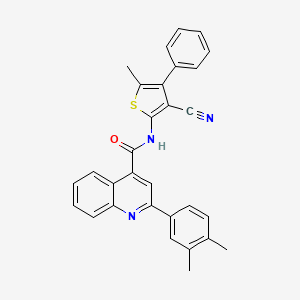![molecular formula C21H32N2O4 B4264304 3-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4264304.png)
3-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid
Übersicht
Beschreibung
3-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}-7-(propan-2-ylidene)bicyclo[221]heptane-2-carboxylic acid is a complex organic compound with a unique structure that includes a bicyclo[221]heptane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}-7-(propan-2-ylidene)bicyclo[221]heptane-2-carboxylic acid involves multiple steps, starting with the preparation of the bicyclo[221]heptane core This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}-7-(propan-2-ylidene)bicyclo[22
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development or as a biochemical probe.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it exhibits activity against specific biological targets.
Industry: Its chemical properties might make it useful in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism by which 3-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, altering their activity or function. The compound’s structure allows it to fit into specific binding sites, potentially modulating biological pathways and producing therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-{[2-(3-cyclohexylpropanoyl)hydrazino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid
- 3-{[2-(3-cyclohexylpropanoyl)hydrazino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid derivatives
Uniqueness
The uniqueness of 3-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid lies in its specific combination of functional groups and its bicyclo[2.2.1]heptane core. This structure imparts unique chemical and biological properties that distinguish it from other compounds with similar functionalities.
Eigenschaften
IUPAC Name |
3-[(3-cyclohexylpropanoylamino)carbamoyl]-7-propan-2-ylidenebicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O4/c1-12(2)17-14-9-10-15(17)19(21(26)27)18(14)20(25)23-22-16(24)11-8-13-6-4-3-5-7-13/h13-15,18-19H,3-11H2,1-2H3,(H,22,24)(H,23,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKHEXGCGNWVRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C2CCC1C(C2C(=O)NNC(=O)CCC3CCCCC3)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1,3-benzodioxol-5-yl)-N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]-4-quinolinecarboxamide](/img/structure/B4264230.png)
![1-[4-(benzyloxy)phenyl]-4-(cyclobutylcarbonyl)piperazine](/img/structure/B4264239.png)
![4-[2-(3-ethoxybenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B4264243.png)
![5-[2-(3-ethoxybenzoyl)hydrazino]-5-oxopentanoic acid](/img/structure/B4264250.png)
![2-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-5-methyl-4-[4-(propan-2-yl)phenyl]thiophene-3-carbonitrile](/img/structure/B4264252.png)
![2-(4-chlorophenyl)-N-[1,3-dioxo-8-(propan-2-ylidene)octahydro-2H-4,7-methanoisoindol-2-yl]acetamide](/img/structure/B4264254.png)
![1-[4-(benzyloxy)phenyl]-4-(2-bromobenzoyl)piperazine](/img/structure/B4264257.png)

![methyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4264282.png)
![2-(3,4-dimethylphenoxy)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4264296.png)
![6-chloro-2-oxo-N-{1-[4-(propan-2-yl)phenyl]ethyl}-2H-chromene-3-carboxamide](/img/structure/B4264305.png)
![N-[2-(4-fluorophenyl)ethyl]-2-[(3S*,4S*)-3-hydroxy-4-isopropoxypyrrolidin-1-yl]acetamide](/img/structure/B4264309.png)
![N-[3-cyano-5-methyl-4-(4-propylphenyl)-2-thienyl]-2-(4-isobutylphenyl)-4-quinolinecarboxamide](/img/structure/B4264314.png)
